(4-(2-fluorophenyl)piperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone
Overview
Description
(4-(2-fluorophenyl)piperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone, also known as FPTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (4-(2-fluorophenyl)piperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone is not fully understood. However, studies have suggested that this compound acts through the modulation of various neurotransmitters, including serotonin, norepinephrine, and dopamine. It has also been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS.
Biochemical and physiological effects
This compound has been found to exhibit significant biochemical and physiological effects in various animal models. It has been shown to reduce the levels of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and IL-6. Moreover, this compound has also been found to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
(4-(2-fluorophenyl)piperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized in large quantities. Moreover, it exhibits potent and selective activities, making it an ideal candidate for further studies. However, this compound also has some limitations, including its poor solubility in water, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the study of (4-(2-fluorophenyl)piperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone. One potential direction is to investigate its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to understand the mechanism of action of this compound and its potential side effects. Additionally, the development of novel formulations and delivery systems for this compound may enhance its bioavailability and efficacy.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its anti-inflammatory, analgesic, and antidepressant activities, as well as its potent antitumor and anticancer activities, make it an ideal candidate for further studies. However, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
(4-(2-fluorophenyl)piperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit significant anti-inflammatory, analgesic, and antidepressant activities. Moreover, this compound has also been found to possess potent antitumor and anticancer activities.
properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[1-(4-methylphenyl)triazol-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O/c1-15-6-8-16(9-7-15)26-14-18(22-23-26)20(27)25-12-10-24(11-13-25)19-5-3-2-4-17(19)21/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCVHWJBRHBTJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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